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Compound of Interest

Compound Name: (+)-fenchyl alcohol

Cat. No.: B8254177

Introduction

(+)-Fenchyl alcohol, also known as (1R)-endo-(+)-fenchol, is a monoterpenoid alcohol with the
chemical formula C10H180.[1] It is a bicyclic compound that is found in various essential oils
and is utilized in the fragrance and flavor industries. A thorough understanding of its
spectroscopic properties is essential for its identification, characterization, and quality control in
research and industrial applications. This technical guide provides a comprehensive overview
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of
(+)-fenchyl alcohol, along with detailed experimental protocols relevant to these analytical

techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (+)-fenchyl alcohol in clearly
structured tables, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for (+)-fenchyl alcohol are presented below.

Table 1: *H NMR Spectroscopic Data for (+)-Fenchyl Alcohol
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Chemical Shift (6, ppm) Multiplicity Assighment
3.6 d H-2
1.7 m H-4
1.6 m H-7a
15 m H-5a
1.4 m H-6a
1.2 S CHs-10
1.1 S CHs-8
1.0 S CHs-9
0.9 m H-5b
0.7 m H-7b
0.5 m H-6b

Solvent: CDCIls. Data sourced from publicly available spectra. The specific assignments are

based on typical chemical shifts for this structural class.

Table 2: 13C NMR Spectroscopic Data for (+)-Fenchyl Alcohol[2]
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Chemical Shift (6, ppm) Carbon Atom
825 C-2
49.0 C-1
47.7 C-3
41.0 C-14
31.0 C-7
27.0 C-5
255 C-10
22.0 C-6
21.0 C-8
19.5 C-9

Solvent: CDCIs.[2] Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for (+)-fenchyl alcohol are listed below.

Table 3: IR Spectroscopic Data for (+)-Fenchyl Alcohol

Wavenumber (cm~—?) Functional Group Vibrational Mode
3400-3200 (broad) O-H Stretching
2960-2870 C-H Stretching

1465 C-H Bending

1375 C-H Bending
1100-1000 C-O Stretching
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Sample form: Neat/liquid. The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for (+)-Fenchyl Alcohol[3]

m/z Relative Intensity (%) Possible Fragment
154 <5 M]*

139 ~20 [M - CHs]*

121 ~30 [M - CHs - H20]*

95 ~80 [C7H11]*

81 100 [CeHo]*

69 ~70 [CsHe]*

55 ~50 [CaH7]*

43 ~ 60 [CsH7]*

41 ~90 [C3Hs]*

lonization method: Electron lonization (El).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The
following sections outline representative experimental protocols for the acquisition of NMR, IR,
and MS spectra of (+)-fenchyl alcohol.

NMR Spectroscopy Protocol

This protocol describes the general procedure for acquiring high-resolution *H and 3C NMR
spectra.
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1. Sample Preparation:

e Dissolve 5-10 mg of (+)-fenchyl alcohol in approximately 0.6 mL of deuterated chloroform
(CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
e 'HNMR:
o Pulse Program: Standard single-pulse (zg).
o Spectral Width: -2 to 12 ppm.
o Acquisition Time: 3-4 seconds.
o Relaxation Delay: 1-2 seconds.[4]
o Number of Scans: 8-16, depending on the concentration.
e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse (zgpg) or with DEPT for multiplicity
information.

[e]

Spectral Width: 0 to 220 ppm.[5]

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.[5]

[¢]

Number of Scans: 128-1024, due to the low natural abundance of 13C.
3. Data Processing:

o Apply a Fourier transform to the Free Induction Decay (FID).
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» Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the TMS signal (*H and 3C) or the residual solvent
signal.

 Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a
liquid sample like (+)-fenchyl alcohol.

1. Sample Preparation:
o Ensure the (+)-fenchyl alcohol sample is free of particulate matter.

e As (+)-fenchyl alcohol is a solid at room temperature, it should be gently warmed to a liquid
state before analysis.

2. Instrument Parameters (for a standard FTIR spectrometer with a diamond ATR accessory):

o Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry
completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small drop of the molten (+)-fenchyl alcohol onto the center of the ATR crystal.
e Acquire the sample spectrum over a range of 4000-400 cm~1.[6]

o Co-add 16-32 scans to improve the signal-to-noise ratio.

e Resolution: 4 cm~2.

3. Data Processing:

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.
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« ldentify and label the major absorption peaks.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile
compounds like (+)-fenchyl alcohol.

1. Sample Preparation:

e Prepare a dilute solution of (+)-fenchyl alcohol (e.g., 1 mg/mL) in a volatile solvent such as
dichloromethane or hexane.

2. Instrument Parameters:

e Gas Chromatograph (GC):

o

Injector Temperature: 250 °C.

o Injection Volume: 1 pL.

o Split Ratio: 50:1.

o Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

o Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pum).

o Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to
250 °C and hold for 5 minutes.

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.[7]
o lon Source Temperature: 230 °C.[7]
o Mass Range: m/z 40-400.

o Scan Speed: 2 scans/second.
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3. Data Processing:

Identify the peak corresponding to (+)-fenchyl alcohol in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Analyze the fragmentation pattern to support the structural identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as (+)-fenchyl alcohol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1R_-endo-_-Fenchyl-alcohol
https://spectrabase.com/spectrum/AisnZw7pd1l
https://pubchem.ncbi.nlm.nih.gov/compound/Fenchol
https://chemnmrlab.uchicago.edu/2020/04/13/optimized-default-1h-parameters/
https://chemnmrlab.uchicago.edu/2020/04/13/optimized-default-1h-parameters/
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447878/
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8254177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

